Cas no 148545-09-9 (Phenol,3-[(4aR,12aS)-1,3,4,5,12,12a-hexahydro-2-methylpyrido[3,4-b]acridin-4a(2H)-yl]-,rel-)
Il composto Phenol,3-[(4aR,12aS)-1,3,4,5,12,12a-hexahydro-2-methylpyrido[3,4-b]acridin-4a(2H)-yl]-,rel- è una molecola complessa con una struttura policiclica che combina un nucleo acridinico e un gruppo fenolico. La sua configurazione stereochimica relativa (4aR,12aS) e la presenza di un gruppo metilico sul piridina contribuiscono alla sua unicità strutturale. Questo composto mostra potenziale interesse in ambito farmaceutico, grazie alla sua capacità di interagire con sistemi biologici, possibilmente come intercalante del DNA o modulatore di enzimi. La sua sintesi richiede un controllo accurato delle condizioni di reazione per garantire la purezza stereochimica. La presenza del gruppo fenolico può favorire ulteriori modifiche chimiche, ampliandone le applicazioni nella ricerca di nuovi principi attivi.
148545-09-9 structure
Product Name:Phenol,3-[(4aR,12aS)-1,3,4,5,12,12a-hexahydro-2-methylpyrido[3,4-b]acridin-4a(2H)-yl]-,rel-
Numero CAS:148545-09-9
MF:C23H26Br2N2O
MW:506.273344516754
CID:157605
PubChem ID:56972161
Update Time:2025-07-15
Phenol,3-[(4aR,12aS)-1,3,4,5,12,12a-hexahydro-2-methylpyrido[3,4-b]acridin-4a(2H)-yl]-,rel- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phenol,3-[(4aR,12aS)-1,3,4,5,12,12a-hexahydro-2-methylpyrido[3,4-b]acridin-4a(2H)-yl]-,rel-
- SB 205607 DIHYDROBROMIDE
- SB 205607 dihydrobromide,(R*,S*)-(±)-2-Methyl-4aa-(3-hydroxyphenyl)-1,2,3,4,4a,5,12,12aa-octahydroquinolino[2,3,3-g]isoquinolinedihydrobromide
- (R*,S*)-(±)-2-Methyl-4aa-(3-hydroxyphenyl)-1,2,3,4,4a,5,12,12aa-octahydroquinolino[2,3,3-g]isoquinolinedihydrobroMide
- TAN-67 DIHYDROBROMIDE
- TAN-67 HYDROBROMIDE
- (3-HYDROXYPHENYL)-1,2,3,4,4A,5,12,12AA-OCTAHYDROQUINOLINO[2,3,3-G]ISOQUINOLINE DIHYDROBROMIDE
- 2-METHYL-4AA-(3-HYDROXYPHENYL)-1,2,3,4,4A,5,12,12AA-OCTAHYDROQUINOLINO[2,3,3-G]ISOQUINOLINE DIHYDROBROMIDE
- 2-Methyl-4aa-(3-hydroxyphenyl)-1,2,3,4,4a,5,12,12aa-octahydroquinolino[2.3.3-g]isoquinolinedihydrobromide]
- SB-205607 dihydrobromide, (3-Hydroxyphenyl)-1,2,3,4,4a,5,12,12aa-octahydroquinolino[2,3,3-g]isoquinoline dihydrobromide
- SR-01000597962-1
- TAN67
- 3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol;dihydrobromide
- SB-205607
- (R*,S*)-(+/-)-2-Methyl-4aa-(3-hydroxyphenyl)-1,2,3,4,4a,5,12,12aa-octahydroquinolino[2,3,3-g]isoquinolinedihydrobromide
- (R*,S*)-(+/-)-2-Methyl-4aa-(3-hydroxyphenyl)-1,2,3,4,4a,5,12,12aa-octahydroquinolino[2,3,3-g]isoquinoline dihydrobromide
- CS-0021142
- 3-((4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a(2H)-yl)phenol dihydrobromide
- HY-101317
- AKOS024458696
- SR-01000597962
- SB 205607;SB205607 dihydrobromide;TAN67;TAN-67;TAN 67
- 148545-09-9
- 1217628-73-3
- 3-[(4aS,12aR)-2-Methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a(2H)-yl]phenol dihydrobromide
- TAN-67 (dihydrobromide)
- 3-((4aS,12aR)-2-methyl-1,2,3,4,4a,5,12,12a-octahydropyrido[3,4-b]acridin-4a-yl)phenol dihydrobromide
-
- Inchi: 1S/C23H24N2O.2BrH/c1-25-10-9-23(18-6-4-7-20(26)13-18)14-22-17(12-19(23)15-25)11-16-5-2-3-8-21(16)24-22;;/h2-8,11,13,19,26H,9-10,12,14-15H2,1H3;2*1H/t19-,23+;;/m0../s1
- Chiave InChI: GWXFBFMLKRAWEU-YJKXCHRFSA-N
- Sorrisi: Br.Br.OC1=CC=CC(=C1)[C@@]12CC3C(=CC4C=CC=CC=4N=3)C[C@H]1CN(C)CC2
Proprietà calcolate
- Massa esatta: 504.04100
- Massa monoisotopica: 504.04119g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 28
- Conta legami ruotabili: 1
- Complessità: 510
- Conteggio di unità legate in modo Covalent: 3
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 36.4Ų
Proprietà sperimentali
- Solubilità: H2O: ~15 mg/mL, soluble
- PSA: 36.36000
- LogP: 5.78280
Phenol,3-[(4aR,12aS)-1,3,4,5,12,12a-hexahydro-2-methylpyrido[3,4-b]acridin-4a(2H)-yl]-,rel- Informazioni sulla sicurezza
- WGK Germania:3
- Istruzioni di sicurezza: S22
- Termine di sicurezza:S22-24/25
Phenol,3-[(4aR,12aS)-1,3,4,5,12,12a-hexahydro-2-methylpyrido[3,4-b]acridin-4a(2H)-yl]-,rel- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci11404-10mg |
SB 205607 dihydrobromide |
148545-09-9 | 98% | 10mg |
¥4116.00 | 2023-09-09 |
Phenol,3-[(4aR,12aS)-1,3,4,5,12,12a-hexahydro-2-methylpyrido[3,4-b]acridin-4a(2H)-yl]-,rel- Letteratura correlata
-
N. Aliana-Nasharuddin,N. Asikin-Mijan,G. Abdulkareem-Alsultan,Mohd Izham Saiman,Fahad A. Alharthi,Abdulaziz Ali Alghamdi,Y. H. Taufiq-Yap RSC Adv. 2020 10 626
148545-09-9 (Phenol,3-[(4aR,12aS)-1,3,4,5,12,12a-hexahydro-2-methylpyrido[3,4-b]acridin-4a(2H)-yl]-,rel-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso